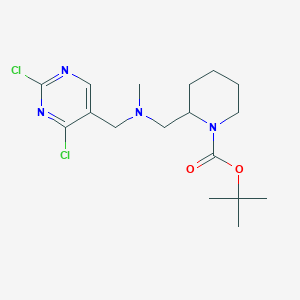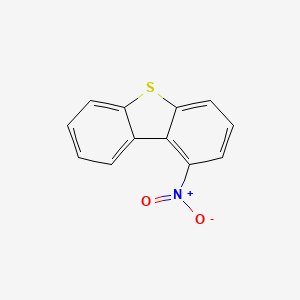
1-Nitrodibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrodibenzothiophene is an organic compound that belongs to the class of nitroaromatic compounds. It is derived from dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The nitro group (-NO2) attached to the dibenzothiophene structure significantly alters its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, environmental chemistry, and materials science.
Méthodes De Préparation
1-Nitrodibenzothiophene can be synthesized through several methods, primarily involving the nitration of dibenzothiophene. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Nitrodibenzothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the aromatic ring. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aminodibenzothiophene.
Applications De Recherche Scientifique
1-Nitrodibenzothiophene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic nitration and sulfur chemistry.
Environmental Chemistry: It serves as a model compound for studying the behavior and degradation of sulfur-containing aromatic pollutants in the environment.
Materials Science: It is investigated for its potential use in the development of novel materials, including organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 1-Nitrodibenzothiophene involves its interaction with various molecular targets and pathways. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. This compound can participate in redox reactions, where it acts as an electron acceptor or donor, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Nitrodibenzothiophene can be compared with other nitroaromatic compounds and dibenzothiophene derivatives:
2-Nitrodibenzothiophene: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and properties.
Dibenzothiophene: The parent compound without the nitro group, which has different chemical behavior and applications.
Nitrobenzene: A simpler nitroaromatic compound used for comparison in studies of nitration and aromatic substitution reactions .
This compound is unique due to the presence of both the nitro group and the sulfur atom in its structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
86689-93-2 |
|---|---|
Formule moléculaire |
C12H7NO2S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
1-nitrodibenzothiophene |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H |
Clé InChI |
KQMDOQZISNQQOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)

![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)

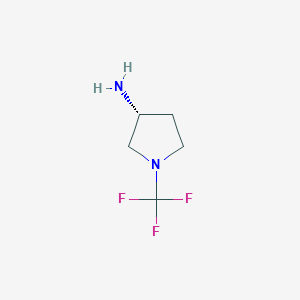
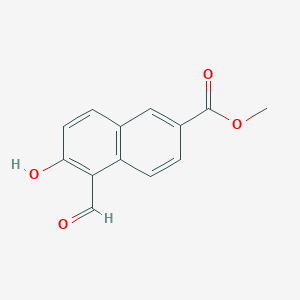



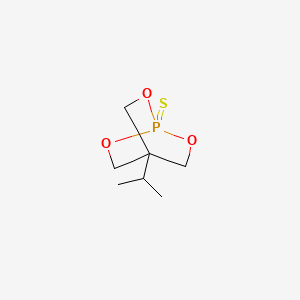

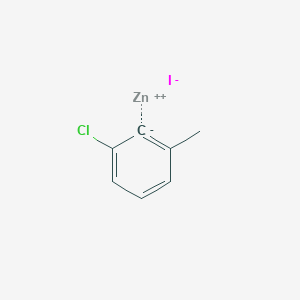
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
